CU-CPT9b was synthesized through structure-based rational design, with a focus on developing antagonists that could effectively inhibit Toll-like receptor 8 activity. This compound is part of a broader category of small-molecule inhibitors that target specific receptors involved in immune modulation .
The synthesis of CU-CPT9b involves several steps, typically beginning with the identification of lead compounds through computational modeling and screening. The process includes:
The molecular structure of CU-CPT9b can be described by its specific arrangement of atoms and functional groups that confer its biological activity. The compound features a complex arrangement that allows it to interact selectively with Toll-like receptor 8.
CU-CPT9b undergoes specific chemical reactions that are crucial for its function as an antagonist. The primary reaction involves its binding to Toll-like receptor 8, which prevents the receptor from activating downstream signaling pathways.
The mechanism by which CU-CPT9b exerts its effects involves:
CU-CPT9b exhibits several notable physical and chemical properties:
Relevant data on these properties can guide formulation development for potential therapeutic applications .
CU-CPT9b has potential applications in various scientific fields:
Research continues into optimizing its efficacy and understanding its broader implications within immunotherapy .
Toll-Like Receptor 8 is a member of the endosomally localized Toll-Like Receptor family that specializes in detecting single-stranded ribonucleic acid derived from viral pathogens or damaged host cells. Upon ligand engagement, Toll-Like Receptor 8 undergoes conformational changes that facilitate homodimerization via its transmembrane and cytoplasmic domains. This dimerization event recruits the adaptor protein Myeloid Differentiation Primary Response 88 through homotypic Toll/Interleukin-1 Receptor domain interactions, initiating a downstream signaling cascade [2] [7]. The Myeloid Differentiation Primary Response 88-dependent pathway activates Interleukin-1 Receptor-Associated Kinase family members (Interleukin-1 Receptor-Associated Kinase 4 and Interleukin-1 Receptor-Associated Kinase 1), leading to Tumor Necrosis Factor Receptor-Associated Factor 6 ubiquitination and subsequent activation of Transforming Growth Factor Beta-Activated Kinase 1. This process culminates in nuclear translocation of Nuclear Factor Kappa B and Activator Protein 1 transcription factors, driving expression of proinflammatory cytokines including Tumor Necrosis Factor Alpha, Interleukin-1 Beta, Interleukin-6, and Interleukin-12 [4] [7].
Structurally, Toll-Like Receptor 8 possesses leucine-rich repeats in its ectodomain that undergo ligand-induced rearrangement to form an active signaling dimer. Unlike cell surface Toll-Like Receptors, endosomal localization allows Toll-Like Receptor 8 to survey intracellular compartments for viral ribonucleic acid signatures while minimizing recognition of extracellular self-nucleic acids under physiological conditions. However, aberrant accumulation of endogenous ribonucleic acid ligands in endolysosomal compartments can bypass this compartmentalization safeguard [2] [10].
Table 1: Comparative Features of Nucleic Acid-Sensing Toll-Like Receptors
Receptor | Localization | Ligand Specificity | Adaptor Protein | Primary Cytokine Output |
---|---|---|---|---|
Toll-Like Receptor 3 | Endosome | Double-stranded Ribonucleic Acid | TIR-Domain-Containing Adapter-Inducing Interferon-Beta | Interferon Beta |
Toll-Like Receptor 7 | Endosome | Single-stranded Ribonucleic Acid (Guanosine-rich) | Myeloid Differentiation Primary Response 88 | Interferon Alpha, Tumor Necrosis Factor Alpha |
Toll-Like Receptor 8 | Endosome | Single-stranded Ribonucleic Acid (Uridine-rich) | Myeloid Differentiation Primary Response 88 | Tumor Necrosis Factor Alpha, Interleukin-12 |
Toll-Like Receptor 9 | Endosome | Unmethylated Cytidine-Phosphate-Guanosine Deoxyribonucleic Acid | Myeloid Differentiation Primary Response 88 | Interferon Alpha, Interleukin-6 |
Dysregulated Toll-Like Receptor 8 signaling contributes significantly to autoimmune pathogenesis through multiple interconnected mechanisms. In rheumatoid arthritis, synovial macrophages exhibit heightened expression of Toll-Like Receptor 8 that correlates with disease severity. Endogenous ligands including self-ribonucleic acid complexes (e.g., U1 small nuclear ribonucleoprotein) and mitochondrial deoxyribonucleic acid released during tissue damage engage Toll-Like Receptor 8 in the inflamed joint microenvironment [2] [8]. This triggers production of Tumor Necrosis Factor Alpha and Interleukin-1 Beta, which promote synovial fibroblast proliferation, osteoclast activation, and cartilage degradation. Toll-Like Receptor 8 activation further enhances antigen-presenting cell maturation and costimulatory molecule expression (Cluster of Differentiation 80/Cluster of Differentiation 86), facilitating presentation of citrullinated self-peptides to autoreactive T lymphocytes [5] [8].
Systemic lupus erythematosus pathogenesis involves aberrant recognition of self-nucleic acids by multiple endosomal Toll-Like Receptors. Neutrophil extracellular traps containing antimicrobial peptides and oxidized mitochondrial deoxyribonucleic acid efficiently activate Toll-Like Receptor 8 in plasmacytoid dendritic cells and monocytes. This promotes Interleukin-12 and Interferon Gamma production that biases T helper cell differentiation toward pathogenic T helper 1 phenotypes while suppressing regulatory T cell function. Autoantibody production is amplified through Toll-Like Receptor 8-mediated B cell activation and Toll-Like Receptor 8-dependent T follicular helper cell differentiation [2] [5]. Genetic polymorphisms in Toll-Like Receptor 8 regulatory regions correlate with increased disease susceptibility and severity in both rheumatoid arthritis and systemic lupus erythematosus cohorts, supporting its pathogenic role.
Table 2: Toll-Like Receptor 8-Mediated Pathogenic Mechanisms in Autoimmune Diseases
Disease Context | Pathogenic Ligands | Primary Immune Cell Targets | Key Inflammatory Mediators | Downstream Pathological Effects |
---|---|---|---|---|
Rheumatoid Arthritis | Self-ribonucleic acid-protein complexes (U1 small nuclear ribonucleoprotein), Mitochondrial deoxyribonucleic acid | Synovial macrophages, Dendritic cells, Fibroblast-like synoviocytes | Tumor Necrosis Factor Alpha, Interleukin-1 Beta, Interleukin-6, Matrix Metalloproteinases | Synovial hyperplasia, Cartilage erosion, Bone destruction, Autoantibody production |
Systemic Lupus Erythematosus | Neutrophil extracellular traps, Immune complexes containing self-ribonucleic acid | Plasmacytoid dendritic cells, Monocytes, B lymphocytes | Interferon Alpha, Interleukin-12, Interleukin-23, B lymphocyte stimulator | Loss of tolerance, T helper 1 polarization, Autoantibody production, Glomerulonephritis |
Sjögren's Syndrome | Ribonucleoprotein autoantigens (Ro/La), Glandular epithelial cell-derived vesicles | Ductal epithelial cells, B lymphocytes, Salivary gland macrophages | Interleukin-12, Interferon Gamma, B lymphocyte stimulator | Lymphocytic infiltration, Glandular destruction, Ectopic germinal center formation |
Targeting Toll-Like Receptor 8 signaling therapeutically presents substantial molecular challenges. Traditional orthosteric inhibitors compete with ligand binding in the leucine-rich repeat ectodomain but suffer from limited specificity due to structural conservation across nucleic acid-sensing Toll-Like Receptors (Toll-Like Receptor 7, Toll-Like Receptor 8, Toll-Like Receptor 9) [3] [9]. Allosteric modulation approaches face difficulties because the conformational dynamics governing Toll-Like Receptor 8 activation involve large-scale reorganization of the transmembrane and cytoplasmic domains during dimerization. The Toll-Like Receptor 8 homodimer interface encompasses over 2,500 Ų of buried surface area with complex polar and hydrophobic interactions, making it challenging to disrupt with small molecules [3] [6].
Conformational plasticity further complicates drug discovery. Toll-Like Receptor 8 exists in equilibrium between oligomerization-permissive and non-permissive states whose interconversion involves major structural rearrangements. While ligand binding stabilizes an active dimeric conformation, the receptor can also adopt multiple intermediate states with distinct dimerization interfaces [6] [9]. Most conventional screening methods capture only the highest-affinity binding to stable conformations, overlooking transient druggable pockets. Additionally, Toll-Like Receptor 8 signaling requires trafficking through multiple cellular compartments (endoplasmic reticulum → endosome → lysosome), and compounds must penetrate these subcellular locations while maintaining target engagement.
Rational design efforts have shifted toward stabilizing specific Toll-Like Receptor 8 conformations rather than complete inhibition. The unconventional pocket at the homodimer interface represents a promising target, as molecular dynamics simulations reveal its critical role in controlling the transition between inactive and active states [3] [6]. Compounds like TH1027 (predecessor to CU-CPT9b) exploit this vulnerability by binding between Toll-Like Receptor 8 monomers and preventing the helical movements necessary for Myeloid Differentiation Primary Response 88 recruitment. Structural studies confirm that such inhibitors occupy a hydrophobic cleft formed by residues from both protomers, effectively "locking" the receptor in an autoinhibited conformation without disrupting ligand binding per se [3] [9]. This approach achieves superior specificity compared to orthosteric inhibitors because the dimeric interface exhibits greater sequence divergence across Toll-Like Receptor family members than the conserved ligand-binding pockets.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: